2-Bromo-6-fluoro-3-hydroxybenzaldehyde
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-fluoro-3-hydroxybenzaldehyde can be achieved through several methods. One common method involves the reaction of 2-amino-4-bromo-6-fluorophenol with chloral in an appropriate solvent to form 2-(2-bromo-4-fluorophenoxymethyl)phenol. This intermediate is then reacted with sodium hypochlorite and germanium trichloride under alkaline conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-fluoro-3-hydroxybenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) are used for substitution reactions.
Major Products
Oxidation: 2-Bromo-6-fluoro-3-hydroxybenzoic acid.
Reduction: 2-Bromo-6-fluoro-3-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Bromo-6-fluoro-3-hydroxybenzaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-6-fluoro-3-hydroxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its functional groups, which can participate in various chemical reactions. The aldehyde group, in particular, can form covalent bonds with nucleophiles, leading to the formation of stable adducts. These interactions can modulate the activity of enzymes and other proteins, thereby influencing biological processes.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-fluoro-6-hydroxybenzaldehyde: A closely related compound with similar chemical properties.
3-Bromo-2-fluoro-6-hydroxybenzaldehyde: Another similar compound with a different substitution pattern.
3,6-Dibromo-2-fluorobenzaldehyde: A compound with two bromine atoms and one fluorine atom.
Uniqueness
2-Bromo-6-fluoro-3-hydroxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both bromine and fluorine atoms, along with the hydroxy and aldehyde functional groups, makes this compound versatile for various chemical transformations and applications.
Properties
IUPAC Name |
2-bromo-6-fluoro-3-hydroxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO2/c8-7-4(3-10)5(9)1-2-6(7)11/h1-3,11H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHDXFJOAUQHOSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)Br)C=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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